molecular formula C12H15NO2 B044057 Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 118128-78-2

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B044057
CAS No.: 118128-78-2
M. Wt: 205.25 g/mol
InChI Key: IVUBOWZGLSRVFX-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 118128-78-2) is a tetrahydroquinoline derivative featuring an ethyl ester substituent at the 5-position of the partially saturated quinoline ring . Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (approximated based on structural analogs) . This compound is part of a broader class of tetrahydroquinolines, which are known for diverse biochemical activities, including analgesic, antiulcer, and receptor-modulating properties .

Its saturated 1,2,3,4-tetrahydroquinoline core provides conformational rigidity, which may influence binding interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of cascade reactions, which offer a rapid and effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, is a promising approach for large-scale production .

Scientific Research Applications

Biological Activities

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate exhibits a range of biological activities:

  • Pharmaceutical Applications : It has been investigated for its potential as a therapeutic agent in treating various diseases. Research highlights its role in developing analgesics, anticonvulsants, antidepressants, and anticancer drugs .
  • Antioxidant Properties : The compound shows promise as an antioxidant and has been studied for its potential use in combating oxidative stress-related diseases.
  • Pesticides : Its biological activity extends to agricultural applications where it may serve as a component in pesticide formulations .

Industrial Applications

In addition to its biological significance, this compound has several industrial applications:

  • Dyes and Photosensitizers : The compound is utilized in producing dyes and photosensitizers used in photodynamic therapy .
  • Chemical Building Block : It serves as a crucial building block for synthesizing various bioactive compounds across different fields of chemistry .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
PharmaceuticalDevelopment of therapeutic agentsAnalgesics, antidepressants
AntioxidantsPotential use in combating oxidative stressResearch ongoing
AgricultureComponent in pesticide formulationsEnhances crop protection
Industrial ChemistryUsed in dye and photosensitizer productionImportant for photodynamic therapy
Chemical SynthesisBuilding block for bioactive compound synthesisVersatile scaffold for drug development

Case Study 1: Pharmaceutical Development

A study investigated the derivative's potential as an analgesic. Researchers synthesized various tetrahydroquinoline derivatives and tested their efficacy in pain models. Results indicated significant pain relief comparable to established analgesics .

Case Study 2: Antioxidant Research

Another research focused on the antioxidant properties of this compound. The compound was tested against free radicals in vitro and demonstrated substantial protective effects on cellular structures against oxidative damage.

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can modify its structure and activity . The specific molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical profiles of tetrahydroquinoline derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Substituent and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate Ethyl ester (position 5) 205.25 Moderate lipophilicity; potential for hydrogen bonding via ester carbonyl .
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline Methyl (position 2), hydroxyl (position 5) ~165.2 Hydroxyl group enhances solubility; exhibits 1/8th analgesic potency of morphine .
Ethyl 6-chloro-3-cyano-THQ (Ev2 compound 9a) Chloro, cyano, methoxy groups 463.54 Electron-withdrawing groups increase reactivity; used in cascade syntheses .
Methyl THQ-5-carboxylate hydrochloride Methyl ester (position 5), HCl salt ~195.6 Higher polarity due to HCl salt; improved crystallinity .
6-Methyl-1,2,3,4-tetrahydroquinoline Methyl (position 6) 147.22 Simpler structure; lower steric hindrance .

Key Observations:

  • Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., in compound 9a) enhance electrophilicity, accelerating reactions like aza-Michael additions .
  • Hydrogen Bonding: Hydroxyl or ester groups (e.g., in the target compound) improve solubility and receptor interactions compared to non-polar substituents like methyl .

Analgesic Activity

  • The hydroxyl group likely engages in hydrogen bonding with opioid receptors.
  • This compound lacks direct activity data but shares a structural scaffold with bioactive derivatives. Its ester group may limit receptor affinity compared to hydroxyl analogs .

Antiulcer Potential

Tetrahydroquinoline derivatives resembling omeprazole (e.g., SCH28080 analogs) inhibit H+/K+ ATPase, a mechanism critical for antiulcer activity .

Receptor Modulation

Compounds like 1-(2-((1H-Indol-5-yl)oxy)ethyl)-4,4-dimethyl-6-(thiophen-3-yl)-THQ (17d) target STAT5 signaling in myeloid cells . The target compound’s simpler structure may lack the aromatic or heterocyclic substituents required for such specificity but could serve as a synthetic precursor.

Biological Activity

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (ETHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

ETHQ possesses a unique structural framework characterized by a tetrahydroquinoline ring and a carboxylate group. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of approximately 205.257 g/mol . The synthesis of ETHQ typically involves a three-component cascade reaction combining 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This method allows for efficient production of ETHQ while maintaining high yields.

Biological Activities

ETHQ exhibits a range of biological activities that suggest its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity : ETHQ has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research indicates that ETHQ may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its potential in this area .
  • Anticancer Properties : In vitro studies have demonstrated that ETHQ derivatives can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure notably increases antiproliferative activity .

Case Studies

Several studies have highlighted the biological efficacy of ETHQ:

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives, revealing that ETHQ exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Neuroprotection : A study investigating the neuroprotective effects of ETHQ in animal models demonstrated its ability to reduce oxidative stress and neuronal apoptosis following ischemic injury. This suggests potential applications in stroke therapy .
  • Anticancer Screening : In a systematic screening of tetrahydroquinoline derivatives for anticancer activity, ETHQ was found to inhibit cell growth by up to 90% in specific cancer cell lines at concentrations as low as 25 μM .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibits Staphylococcus aureus, E. coli
NeuroprotectiveReduces oxidative stress in ischemic models
AnticancerInhibits growth in lung, prostate, breast cancers

Q & A

Q. Basic: What are the established synthetic methodologies for Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate?

Answer:
The synthesis typically involves multicomponent reactions (MCRs) or catalytic cyclization. For example, a Hantzsch-type reaction under solvent-free conditions can assemble the tetrahydroquinoline core by reacting diketones, aldehydes, and ammonium acetate, followed by esterification . Ethanol is often used as a solvent for recrystallization to achieve high purity (>95%). Key parameters include temperature control (80–120°C), catalyst selection (e.g., acetic acid or p-TsOH), and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Basic: How is the structural integrity of this compound validated?

Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) provide precise bond lengths and angles . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra verify substituent positions (e.g., ester carbonyl at ~165–170 ppm in 13^13C NMR).
  • HRMS : Molecular ion peaks matching the theoretical mass (e.g., m/z 231.10 for C13_{13}H17_{17}NO2_2) confirm purity .

Q. Advanced: How can enantiomerically pure forms of this compound be synthesized?

Answer:
Chemoenzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable kinetic resolution. For example:

  • Lipase B : Catalyzes enantioselective transesterification of racemic alcohols, achieving >99% enantiomeric excess (ee) under mild conditions (30°C, pH 7) .
  • Acyltransferase variants : Modify steric hindrance near the active site to favor (R)- or (S)-enantiomers. Reaction monitoring via chiral HPLC or polarimetry ensures optical purity.

Q. Advanced: What strategies resolve contradictions in reported catalytic efficiencies for dehydrogenation reactions?

Answer:
Discrepancies often arise from catalyst-substrate interactions or reaction conditions. A study using Fe single-atom catalysts (Fe-ISAS/CN) achieved 100% conversion and selectivity for tetrahydroquinoline derivatives by optimizing:

  • Catalyst loading : 5 wt% Fe provided optimal active sites.
  • Temperature : 80°C minimized side reactions.
  • Solvent : Toluene enhanced substrate-catalyst contact .
    Contradictory data may stem from unaccounted variables like trace moisture or oxygen. Rigorous control of inert atmospheres (N2_2/Ar) and catalyst recyclability tests (e.g., 5 cycles with 82% retained activity) are critical .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:
Refer to SDS guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P271).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture (P403+P233) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Q. Advanced: How do substituents on the tetrahydroquinoline core influence physicochemical properties?

Answer:
The ethyl ester at position 5 enhances lipophilicity (logP ~2.5), impacting solubility and bioavailability. Computational studies (DFT) reveal:

  • Electron-withdrawing groups (e.g., -NO2_2) reduce basicity of the N-atom (pKa shift from 4.8 to 3.2).
  • Steric effects : Bulky substituents at position 2 increase torsional strain, altering melting points (e.g., 58°C for furan derivatives vs. 135°C for thiophene analogs) .
    Experimental validation via DSC and solubility assays in DMSO/water mixtures is recommended.

Q. Advanced: What analytical challenges arise in quantifying degradation products?

Answer:
Degradation under UV light or acidic conditions generates quinoline derivatives, complicating LC-MS analysis. Mitigation strategies include:

  • Column Selection : C18 columns with 3 µm particles resolve polar degradation products (e.g., quinoline-5-carboxylic acid).
  • Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30) improves peak symmetry .
  • Mass Detection : ESI+ mode detects protonated molecular ions ([M+H]+^+) with <5 ppm mass error.

Q. Basic: What are the applications of this compound in medicinal chemistry?

Answer:
Its tetrahydroquinoline scaffold is a precursor for STAT5 inhibitors (e.g., myeloproliferative disorder therapeutics). Key modifications include:

  • Position 6 : Introducing heterocycles (e.g., pyridin-4-yl) enhances target binding (IC50_{50} < 50 nM) .
  • Position 4 : Aryl groups improve metabolic stability in microsomal assays (>80% remaining after 1 hr) .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBOWZGLSRVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553146
Record name Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118128-78-2
Record name Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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